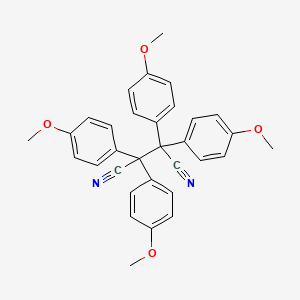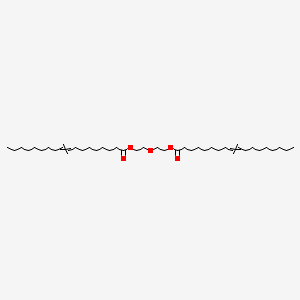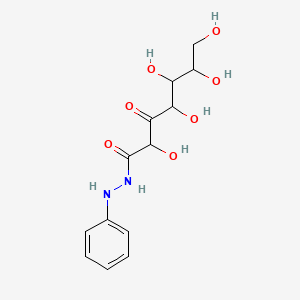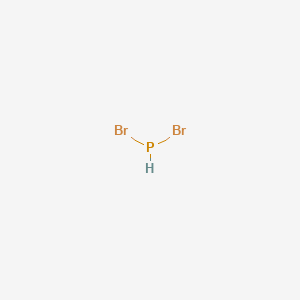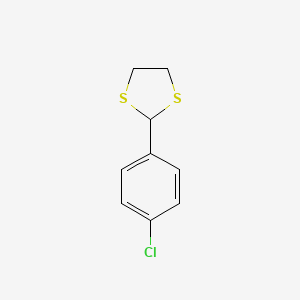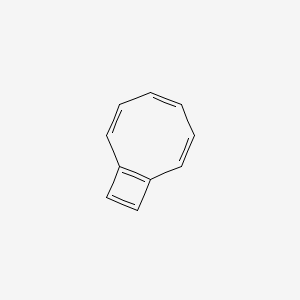![molecular formula C18H20NO4PS B14719985 Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate CAS No. 17640-54-9](/img/structure/B14719985.png)
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is a chemical compound that features a phenothiazine moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate typically involves the reaction of phenothiazine derivatives with diethyl phosphonate under specific conditions. One common method includes the use of magnesium and trimethylphosphane in tetrahydrofuran at room temperature . Another method involves the use of sodium hydride in 1,2-dimethoxyethane at temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reactant in asymmetric Michael addition and cyclocondensation reactions.
Biology: Investigated for its potential anticancer and antioxidant activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate involves its interaction with biological targets such as enzymes and receptors. The phenothiazine moiety is known to intercalate with DNA, inhibit enzyme activity, and modulate receptor functions, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP)
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is unique due to its combination of a phosphonate group with a phenothiazine moiety, which imparts both reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
17640-54-9 |
|---|---|
Molekularformel |
C18H20NO4PS |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H20NO4PS/c1-3-22-24(21,23-4-2)13-18(20)19-14-9-5-7-11-16(14)25-17-12-8-6-10-15(17)19/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
CIQLDTMDSQPXMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
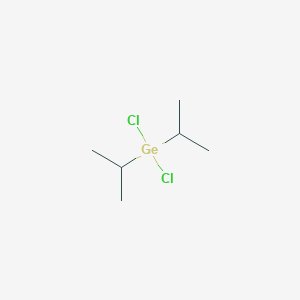
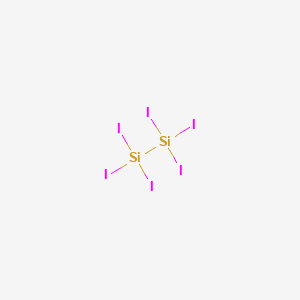
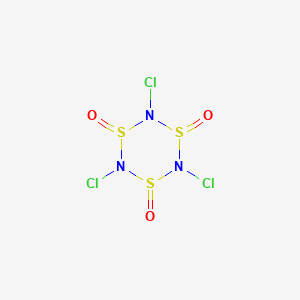
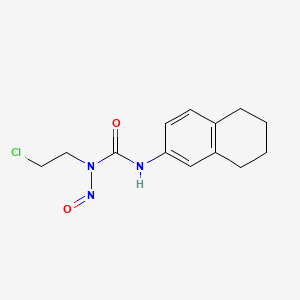
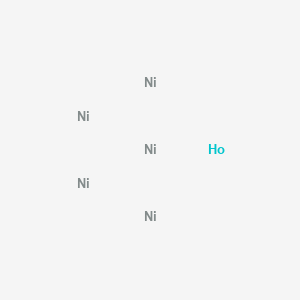
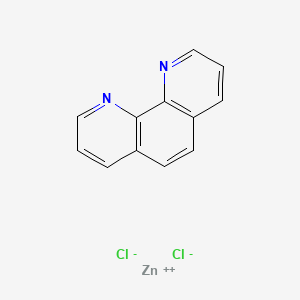
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
